4-((1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
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Overview
Description
4-((1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidine moiety, which is further functionalized with a 2-fluorobenzylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors.
Functionalization of the Pyrrolidine Ring: The pyrrolidine ring is then functionalized with a 2-fluorobenzylsulfonyl group.
Attachment to the Pyrimidine Ring: The final step involves the attachment of the functionalized pyrrolidine to the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-((1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
4-((1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting CK1γ kinase, which is involved in various signaling pathways.
Biological Studies: It is used in studies to understand the role of pyrrolidine derivatives in modulating biological activities, including anti-inflammatory and anti-cancer properties.
Chemical Biology: The compound serves as a tool to study the interactions between small molecules and biological macromolecules, aiding in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-((1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets, such as CK1γ kinase. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine scaffolds, such as proline derivatives, exhibit comparable biological activities.
Fluorobenzylsulfonyl Compounds: Other compounds with fluorobenzylsulfonyl groups show similar chemical reactivity and biological properties.
Uniqueness
4-((1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively inhibit CK1γ kinase sets it apart from other pyrrolidine derivatives and fluorobenzylsulfonyl compounds .
Properties
IUPAC Name |
4-[1-[(2-fluorophenyl)methylsulfonyl]pyrrolidin-3-yl]oxypyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3S/c16-14-4-2-1-3-12(14)10-23(20,21)19-8-6-13(9-19)22-15-5-7-17-11-18-15/h1-5,7,11,13H,6,8-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKKPIRVFJXDPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)S(=O)(=O)CC3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.